![molecular formula C7H5BrN4 B1528757 2-(4-bromo-1H-pyrazol-3-yl)pyrazine CAS No. 1334638-80-0](/img/structure/B1528757.png)
2-(4-bromo-1H-pyrazol-3-yl)pyrazine
Overview
Description
“2-(4-bromo-1H-pyrazol-3-yl)pyrazine” is a chemical compound with the CAS Number: 1334638-80-0 . It has a molecular weight of 225.05 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H5BrN4/c8-5-3-11-12-7 (5)6-4-9-1-2-10-6/h1-4H, (H,11,12)
. This indicates the presence of a bromine atom, a pyrazole ring, and a pyrazine ring in the molecule. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is 4°C .Scientific Research Applications
Antimicrobial Applications
The synthesis of novel compounds with pyrazolyl and pyrazine moieties has shown significant antimicrobial activities. For instance, Abdel-Wahab et al. (2017) synthesized a series of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives exhibiting good antimicrobial activities against tested microorganisms, highlighting the potential of pyrazine derivatives in developing new antimicrobial agents (Abdel-Wahab et al., 2017).
Photovoltaic Applications
In the realm of photovoltaic devices, Zhou et al. (2010) investigated thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers for their application in photovoltaic devices. These compounds demonstrated promising photovoltaic performance, suggesting the utility of pyrazine derivatives in enhancing the efficiency of solar energy conversion (Zhou et al., 2010).
Organic Electronics
The synthesis of pyrazole derivatives for use in organic electronics was also reported by Neumann et al. (2010), where the oxidative C-C/N-N bond-formation cascade was utilized to create pyrazoles, a process that avoids hazardous reagents and simplifies the production of organic electronic components (Neumann et al., 2010).
Corrosion Inhibition
Saha et al. (2016) conducted a study on the corrosion inhibitory action of pyrazine derivatives on steel surfaces, employing density functional theory and molecular dynamics simulation. This study indicated that pyrazine derivatives could serve as effective corrosion inhibitors, opening avenues for their application in protecting industrial materials (Saha et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing different biochemical pathways .
Mode of Action
It’s suggested that the compound may interact with its targets through hydrogen bonding
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that 2-(4-bromo-1h-pyrazol-3-yl)pyrazine may also have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-5-3-11-12-7(5)6-4-9-1-2-10-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUMLSJNLSPXLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=C(C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1334638-80-0 | |
Record name | 2-(4-bromo-1H-pyrazol-3-yl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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